molecular formula C14H13F3N2O2S B2795355 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1351601-71-2

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea

Cat. No. B2795355
CAS RN: 1351601-71-2
M. Wt: 330.33
InChI Key: PFWVQSJGEIKMEX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a chemical compound that has been studied for its potential applications in scientific research. THU is a urea derivative that has shown promising results in various studies, particularly in the field of cancer research.

Scientific Research Applications

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas to assess their antiacetylcholinesterase activity. This work aimed to optimize the spacer length for enhancing interaction with enzyme hydrophobic binding sites, highlighting a method that could potentially be applied to the synthesis and evaluation of compounds similar to 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea for neurological applications (Vidaluc et al., 1995).

Antioxidant Activity Evaluation

George et al. (2010) synthesized derivatives from urea, benzaldehyde, and ethyl acetoacetate, exploring their antioxidant activity. Such studies indicate the potential for compounds like 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea to serve as frameworks for developing new antioxidants (George et al., 2010).

Corrosion Inhibition

Research by Mistry et al. (2011) on the corrosion inhibition performance of 1,3,5-triazinyl urea derivatives for mild steel in 1 N HCl solutions demonstrates the practical applications of urea derivatives in materials science. These findings suggest the potential of 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea in corrosion protection strategies (Mistry et al., 2011).

Antimicrobial and Antiviral Activities

Patel et al. (2007) synthesized 3,4-Dimethoxy phenyl ethyl-1,3,5-triazinyl thiourea derivatives and tested them for antibacterial and anti-HIV activities, underscoring the potential of urea derivatives in the development of new antimicrobial and antiviral agents (Patel et al., 2007).

Nonlinear Optical Properties

Sathiya and Senthilkumar (2020) explored the synthesis, structural, and nonlinear optical properties of a urea derivative, indicating the potential for compounds like 1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea in optical applications and materials science (Sathiya & Senthilkumar, 2020).

properties

IUPAC Name

1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-5-3-9(4-6-10)11(20)8-18-13(21)19-12-2-1-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWVQSJGEIKMEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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